molecular formula C15H15N5O3S B2679239 3-methyl-N'-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 2193067-80-8

3-methyl-N'-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

Cat. No.: B2679239
CAS No.: 2193067-80-8
M. Wt: 345.38
InChI Key: CHOHRJDSUHGHQH-UHFFFAOYSA-N
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Description

3-methyl-N’-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 3-methyl-N’-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

3-methyl-N’-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridines and sulfonyl-substituted heterocycles. Compared to these compounds, 3-methyl-N’-(4-methylbenzenesulfonyl)-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is unique due to the specific arrangement of its functional groups, which can lead to distinct biological activities and chemical reactivity. Some similar compounds include:

Properties

IUPAC Name

3-methyl-N'-(4-methylphenyl)sulfonyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-9-3-5-12(6-4-9)24(22,23)20-19-15(21)11-7-13-10(2)17-18-14(13)16-8-11/h3-8,20H,1-2H3,(H,19,21)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHRJDSUHGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(NN=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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